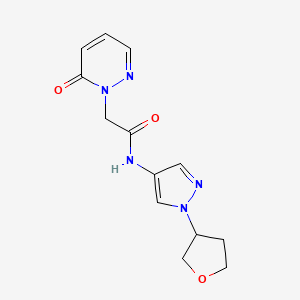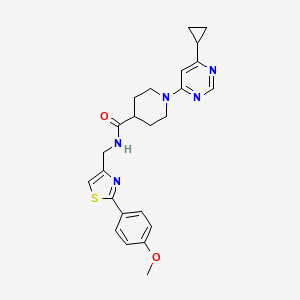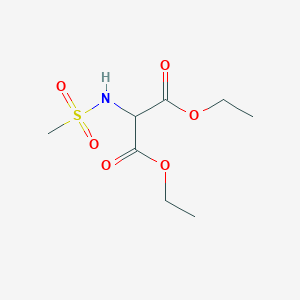
1,3-Diethyl 2-methanesulfonamidopropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves reactions between diethyltin(methoxy)methanesulfonate and acids or alcohols under specific conditions to form self-assemblies or complexes. For instance, diethyltin-based three-dimensional assemblies have been synthesized using sulfonate-phosphonate ligands, demonstrating the complex synthesis routes possible with methanesulfonate derivatives (Shankar et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives reveals their potential for forming various structural motifs. X-ray crystallography and spectroscopic methods such as IR, NMR, and Raman spectroscopy are pivotal in characterizing these compounds. For example, the structure and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate have been elucidated, highlighting the intricate details of sulfonamide molecular structures (Galván et al., 2018).
Chemical Reactions and Properties
Methanesulfonate compounds participate in a variety of chemical reactions, showcasing their versatility. Reactions can include electrophilic substitution, where methanesulfonates react with different nucleophiles, showcasing their reactivity and potential for creating diverse molecular architectures. For instance, the synthesis of bis(indolyl)methanes via electrophilic substitution reactions catalyzed by aminosulfonic acid illustrates the chemical reactivity of methanesulfonate derivatives (Li et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,3-Diethyl 2-methanesulfonamidopropanedioate and related compounds have been studied for various applications in the field of chemistry, particularly in synthesis and characterization. For instance, diethyltin(methoxy)methanesulfonate has been utilized to form three-dimensional self-assemblies, exhibiting unique structural motifs and binding modes, making them significant in the study of molecular structures and interactions (Shankar et al., 2011).
Reaction and Conversion
These compounds also play a crucial role in chemical reactions and conversions. For example, the selective oxidation of methane and ethane to alcohols in different solvents has been explored, with 1,3-Diethyl 2-methanesulfonamidopropanedioate related compounds serving as intermediates or catalysts in these processes (Sen et al., 1994). Similarly, the reaction of 2,3-epoxy-1-ol methanesulfonates with diethylaluminum chloride has been investigated for the regioselective formation of methanesulfonates, highlighting their potential in organic synthesis and industrial applications (Gao et al., 1991).
Structural and Spectroscopic Studies
In-depth structural and spectroscopic studies have been conducted on these compounds to understand their molecular composition and properties. For instance, investigations on the complex formation of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene provided insights into their ionic structures and hydrogen bonding interactions, which are pivotal for designing new materials and understanding molecular interactions (Binkowska et al., 2001).
Propiedades
IUPAC Name |
diethyl 2-(methanesulfonamido)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c1-4-14-7(10)6(8(11)15-5-2)9-16(3,12)13/h6,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSFRIVDLKBXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-methanesulfonamidopropanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



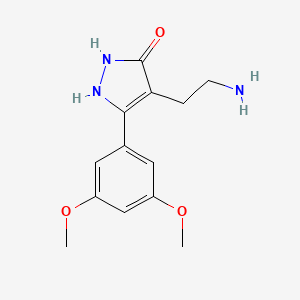
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
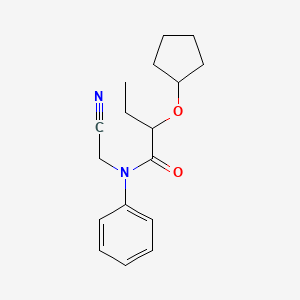

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
